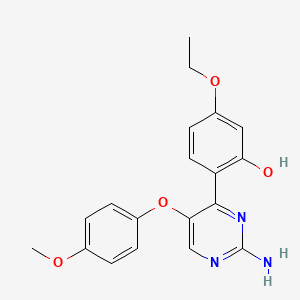![molecular formula C15H13ClF2N2O B2878527 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide CAS No. 329079-53-0](/img/structure/B2878527.png)
2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide” is an organic compound containing amide, amine, and aromatic functional groups. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or an ester to form the amide linkage . The chlorophenyl and difluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a polar amide group, and a polar amine group. The chlorine and fluorine atoms would introduce regions of high electron density due to their high electronegativity .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid or its conjugate base . The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amide, it would be expected to have a relatively high boiling point due to the ability to form hydrogen bonds . The presence of halogens could increase its density compared to similar compounds without halogens .Aplicaciones Científicas De Investigación
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative closely related to the compound was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, demonstrating decreases in viral load and increased survival rates in infected mice (Ghosh et al., 2008).
Surgical Anesthetic Applications
Another study explored the use of ketamine hydrochloride in combination with Acepromazine Maleate to produce surgical depth anesthesia in guinea pigs, indicating the potential of related compounds in veterinary medicine (Shucard et al., 1975).
Structural and Crystallographic Insights
Research on N-(2,3-Dichlorophenyl)benzamide and similar compounds offers structural and crystallographic insights, contributing to a deeper understanding of molecular interactions and properties (Gowda et al., 2007). Such knowledge is crucial for drug design and the development of new materials.
CNS Depressant Activity
The synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, followed by screening for CNS depressant activity, demonstrate the potential of these compounds in neurological research and treatment (Bhattacharjee et al., 2011).
Insecticidal Agents
Novel phenoxyacetamide derivatives were synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the agricultural applications of such compounds (Rashid et al., 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound 2-{[(4-chlorophenyl)methyl]amino}-N-(2,4-difluorophenyl)acetamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is believed to interact with its target, beta-secretase 1, leading to changes in the enzyme’s activity
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O/c16-11-3-1-10(2-4-11)8-19-9-15(21)20-14-6-5-12(17)7-13(14)18/h1-7,19H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUKDVVDLGCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2878447.png)
![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2878463.png)

